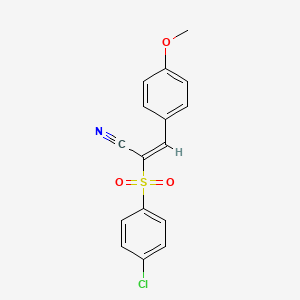
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H12ClNO3S and its molecular weight is 333.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile is a nitrile derivative characterized by its unique structure, which includes a chlorobenzenesulfonyl group and a methoxyphenyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Characteristics
- Molecular Formula : C16H12ClN\O3S
- Molecular Weight : 335.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The sulfonyl group may enhance the compound's reactivity and ability to form covalent bonds with nucleophiles, potentially leading to inhibition or modulation of enzymatic activity.
Research Findings
- Anticancer Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that similar nitriles inhibited cell proliferation in breast cancer cells through apoptosis induction.
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored. Research indicates that sulfonamide derivatives can exhibit significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties .
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have shown promise. For example, compounds with similar structural motifs have been identified as inhibitors of carbonic anhydrase, which plays a vital role in various physiological processes.
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted on the effects of various nitriles on MCF-7 breast cancer cells demonstrated that certain derivatives led to significant reductions in cell viability. The mechanism was attributed to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In vitro tests showed that compounds related to this compound exhibited notable antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, indicating effectiveness at low concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Enzyme Inhibition | Inhibits carbonic anhydrase |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 15 |
| Sulfanilamide | Antimicrobial | 20 |
| Acetazolamide | Enzyme Inhibition | 10 |
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKWFYGKLRLLER-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














